N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide
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Overview
Description
N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target infectious agents.
Mode of Action
1,2,4-oxadiazoles have been found to possess hydrogen bond acceptor properties , which could potentially influence their interaction with their targets.
Biochemical Pathways
Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.
Result of Action
Given the potential anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s possible that this compound may exert a similar effect, leading to the inhibition or destruction of infectious agents.
Preparation Methods
The synthesis of N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the reaction of 1,2,4-oxadiazole derivatives with appropriate amide fragments. One common method includes the cyclization of amidoxime with carboxylic acids or their derivatives under specific conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-infective agent, with activities against bacterial, viral, and parasitic infections.
Agriculture: The compound has demonstrated nematicidal activity, making it a candidate for controlling plant-parasitic nematodes.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and mechanical properties.
Comparison with Similar Compounds
N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide can be compared with other 1,2,4-oxadiazole derivatives such as:
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
- 2-imino-1,3,4-oxadiazolines
These compounds share similar structural features but differ in their functional groups and biological activities. The unique combination of the oxadiazole ring with the pyrrolidine and phenyl groups in this compound contributes to its distinct properties and applications.
Biological Activity
N-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrrolidine and acetamide moieties further enhances its pharmacological potential.
Molecular Formula : C15H18N4O2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in critical biological pathways:
- Epidermal Growth Factor Receptor (EGFR) : Similar compounds have demonstrated the ability to inhibit EGFR, which plays a significant role in cell proliferation and survival. Inhibition of this receptor is linked to anticancer effects.
- Antimicrobial Activity : Compounds containing oxadiazole rings often exhibit antimicrobial properties against a range of pathogens. This is believed to be due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Anticancer Activity
Research indicates that derivatives of oxadiazoles can exert significant anticancer effects by inducing apoptosis in cancer cells. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of cancer cell lines through modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety is crucial for its bactericidal activity, which may involve interference with bacterial DNA synthesis or protein function .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity on normal cell lines (e.g., L929 fibroblasts) revealed that certain concentrations of the compound do not significantly affect cell viability, suggesting a favorable therapeutic index for further development .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of related compounds:
- Anticancer Studies : A study reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
- Antimicrobial Efficacy : In antimicrobial assays, derivatives showed effectiveness comparable to standard antibiotics like ciprofloxacin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Cytotoxicity Analysis : The cytotoxic effects were measured using MTT assays across different concentrations, revealing that most derivatives maintained high cell viability at lower concentrations while exhibiting dose-dependent toxicity at higher concentrations .
Summary Table of Biological Activities
Activity Type | Assay Type | Result |
---|---|---|
Anticancer | Cell Viability Assay | IC50 < 10 µM for several cancer lines |
Antimicrobial | Bacterial Assay | Effective against Gram-positive/negative |
Cytotoxicity | MTT Assay | High viability at low concentrations |
Properties
IUPAC Name |
N-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11(21)17-7-15(22)20-8-13(12-5-3-2-4-6-12)14(9-20)16-18-10-23-19-16/h2-6,10,13-14H,7-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXAOZGTGXKTSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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